molecular formula C13H9BrClN3O3S B2593739 1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole CAS No. 2380181-68-8

1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole

Cat. No.: B2593739
CAS No.: 2380181-68-8
M. Wt: 402.65
InChI Key: QLHJIUFQJDBJDU-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core substituted with bromine, methoxy, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride from 4-bromoanisole. This intermediate is then reacted with 5-chloro-1H-1,2,3-benzotriazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The benzotriazole core can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzotriazole core can also interact with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-2-methoxybenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-5-chlorobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3O3S/c1-21-12-5-2-8(14)6-13(12)22(19,20)18-11-4-3-9(15)7-10(11)16-17-18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHJIUFQJDBJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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